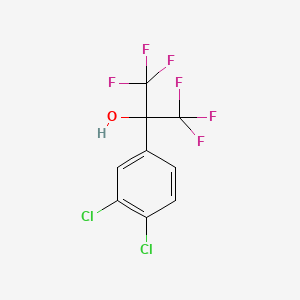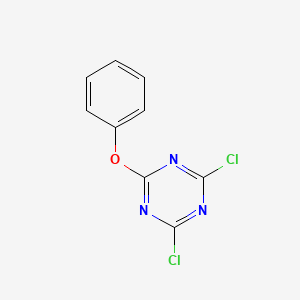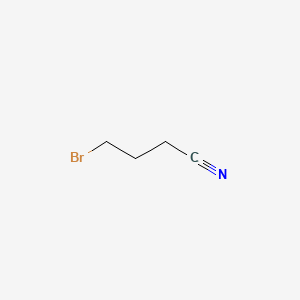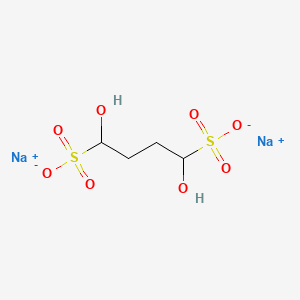
2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Übersicht
Beschreibung
The compound "2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" is a fluorinated organic molecule that contains both chloro and fluoro substituents on an aromatic ring, as well as a hexafluoropropanol moiety. This structure suggests potential applications in materials science and organic synthesis due to the unique properties imparted by the fluorine atoms.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of fluorinating agents or the reaction of fluorinated intermediates with other organic molecules. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . This method could potentially be adapted for the synthesis of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by substituting the phenol with a 3,4-dichlorophenol derivative.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by strong intermolecular hydrogen bonds, as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which forms two-dimensional layers due to these interactions . Similarly, the structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide shows significant dihedral angles between the aromatic rings and the acetamide group, indicating that the presence of halogen atoms can influence the overall molecular conformation .
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine. For example, the base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene provides access to various β-substituted-trifluoromethyl-ethenes . This suggests that the hexafluoropropanol moiety in the compound of interest could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. Fluorine imparts high electronegativity, chemical resistance, and unique intermolecular interactions. For instance, the ordered porous films based on fluorinated polyimide derived from hexafluoropropane dianhydride exhibit good solubility and hydrophilicity . These properties are indicative of the potential behavior of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in various environments and could guide its applications in material science or as an intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity Studies
Research on related chlorophenyl compounds has revealed insights into their metabolic pathways and potential toxicity in various biological systems. For example, studies on the metabolism of procymidone derivatives in female rats have shown that such compounds undergo extensive metabolism, involving hydrolysis, dealkylation, and oxidation, with hydrolysis products being major metabolites (Tarui et al., 2009). This suggests a complex metabolic fate for chlorophenyl compounds, potentially including 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, in biological organisms.
Environmental Impact and Bioaccumulation
Chlorophenols, including compounds structurally related to 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been studied for their environmental persistence and bioaccumulation potential. A study on the fate of 2,4-dichlorophenoxyacetic acid in bluegill sunfish proposed a metabolic pathway where the compound is metabolized to dichlorophenol and conjugates, indicating the environmental transformation and bioaccumulation potential of such compounds (Barnekow et al., 2001).
Endocrine Disruption Potential
Some chlorophenyl compounds have been investigated for their endocrine-disrupting effects. For example, 2,4-dichlorophenol has been evaluated for its potential as an environmental endocrine disruptor, affecting sex hormones and toxicological endpoints in a dose-dependent manner in aquatic organisms (Zhang et al., 2008). This raises questions about the potential endocrine-disrupting effects of structurally related compounds like 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.
Antiprotozoal Activity
Chlorophenyl compounds have also been explored for their medicinal properties, such as antiprotozoal activity. The synthesis and evaluation of 2,5-bis(4-guanylphenyl)furans, which include chlorophenyl groups, have demonstrated significant activity against Trypanosoma rhodesiense, suggesting potential therapeutic applications for chlorophenyl compounds in treating protozoal infections (Das & Boykin, 1977).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.
Zukünftige Richtungen
This involves looking at current research on the compound and identifying areas where further research is needed. It could include potential new synthesis methods, applications, or investigations into the compound’s properties.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F6O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWOKZXPBZZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070180 | |
| Record name | 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
CAS RN |
65072-48-2 | |
| Record name | 3,4-Dichloro-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65072-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3,4-dichloro-alpha,alpha-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065072482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 3,4-dichloro-.alpha.,.alpha.-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















